2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a benzimidazole core linked to a sulfanyl group and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the intermediate with an appropriate aldehyde to form the acetohydrazide moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine .
Scientific Research Applications
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(2-furyl)ethylidene]acetohydrazide
Uniqueness
What sets 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxy and methoxy groups on the phenyl ring enhances its potential interactions with biological targets, making it a compound of interest for further research.
Properties
Molecular Formula |
C25H24N4O3S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H24N4O3S/c1-17(19-12-13-22(30)23(14-19)32-2)27-28-24(31)16-33-25-26-20-10-6-7-11-21(20)29(25)15-18-8-4-3-5-9-18/h3-14,30H,15-16H2,1-2H3,(H,28,31)/b27-17+ |
InChI Key |
VBVNODISZYCAJT-WPWMEQJKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)/C4=CC(=C(C=C4)O)OC |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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